molecular formula C10H9N3O2S B13740931 5-(Phenoxymethyl)thiadiazole-4-carboxamide CAS No. 4609-52-3

5-(Phenoxymethyl)thiadiazole-4-carboxamide

Cat. No.: B13740931
CAS No.: 4609-52-3
M. Wt: 235.26 g/mol
InChI Key: POGFSAPGXOCUFZ-UHFFFAOYSA-N
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Description

5-(Phenoxymethyl)thiadiazole-4-carboxamide is a chemical compound with the molecular formula C10H9N3O2S. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenoxymethyl)thiadiazole-4-carboxamide typically involves the reaction of phenoxymethyl derivatives with thiadiazole precursors under specific conditions. One common method includes the use of phenoxymethyl chloride and thiadiazole-4-carboxamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(Phenoxymethyl)thiadiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Phenoxymethyl)thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can result in increased levels of acetylcholine, thereby enhancing cholinergic transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Phenoxymethyl)thiadiazole-4-carboxamide stands out due to its unique phenoxymethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

4609-52-3

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

5-(phenoxymethyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C10H9N3O2S/c11-10(14)9-8(16-13-12-9)6-15-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,14)

InChI Key

POGFSAPGXOCUFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=C(N=NS2)C(=O)N

Origin of Product

United States

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